4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
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Overview
Description
4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and an azetidine ring linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with azetidine and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazole-containing compounds: These compounds share some chemical properties and biological activities with 4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Uniqueness
This compound is unique due to its specific combination of a pyrazole moiety and an azetidine ring linked to a pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-10-5-12(14-9-13-10)16-6-11(7-16)8-17-4-2-3-15-17/h2-5,9,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYUPSZXKVJQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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